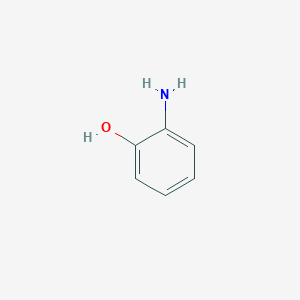

2-Aminophenol

Cat. No. B121084

Key on ui cas rn:

95-55-6

M. Wt: 109.13 g/mol

InChI Key: CDAWCLOXVUBKRW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06432683B1

Procedure details

Recently, we found that 2-aminomuconate is one of the intermediates in the pathway for the biodegradation of nitrobenzene by the bacterium Pseudomonas pseudoalcaligenes JS45. 2-Aminomuconate is produced from 2-aminophenol by the action of 2-aminophenol 1,6-dioxygenase and 2-aminomuconic semialdehyde dehydrogenase. We have prepared 2-aminomuconate with these two enzymes either in crude extracts or in the fractions from a DEAE-Sepharose column, and separated it by anion exchange chromatography for use in investigating the properties of 2-aminomuconate deaminase from P. pseudoalcaligenes JS45. However, attempts to prepare the material in large quantities for general use failed because the partially purified dioxygenase was unstable even during storage at −70° C. In crude extracts the dioxygenase was relatively stable, but the presence of 2-aminomuconate deaminase precluded accumulation of 2-aminomuconate.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[N+](C1C=CC=CC=1)([O-])=O>>[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[NH2:1][C:2]1[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=1[OH:5].[CH:7](/[CH:6]=[C:2](/[NH2:1])\[C:3]([OH:5])=[O:4])=[CH:8]/[CH:9]=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C\C=O)\C=C(/C(=O)O)\N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |